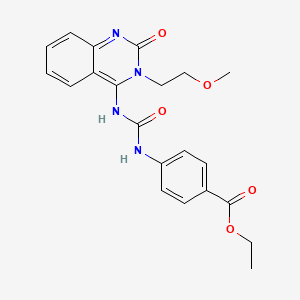

(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate

Description

(E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a quinazolinone-derived compound characterized by a unique hybrid structure integrating a benzoate ester, a urea linkage, and a methoxyethyl-substituted quinazolinone core. Quinazolinones are heterocyclic systems known for their pharmacological relevance, including antitumor, antimicrobial, and anti-inflammatory activities . The (E)-configuration of the ureido group in this compound likely influences its molecular geometry and intermolecular interactions, such as hydrogen bonding, which are critical for biological activity .

The synthesis of such compounds typically involves condensation reactions between substituted quinazolinones and activated carbonyl derivatives. For example, analogous compounds are synthesized via nucleophilic addition between thioxo-imidazolidinones and acrylates or benzaldehydes .

Properties

Molecular Formula |

C21H22N4O5 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl 4-[[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |

InChI |

InChI=1S/C21H22N4O5/c1-3-30-19(26)14-8-10-15(11-9-14)22-20(27)24-18-16-6-4-5-7-17(16)23-21(28)25(18)12-13-29-2/h4-11H,3,12-13H2,1-2H3,(H2,22,24,27) |

InChI Key |

XLPGNDXHSWMIGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The chemical structure of (E)-ethyl 4-(3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate can be analyzed through its IUPAC name and molecular formula. The compound features a quinazolinone moiety, which is known for its diverse biological activities.

Molecular Formula

- C : 20

- H : 24

- N : 4

- O : 3

Structural Characteristics

The compound possesses a unique arrangement that allows for interactions with various biological targets, particularly in the context of cancer and inflammation.

Anticancer Properties

Research has indicated that derivatives of quinazolinone, including this compound, exhibit significant anticancer activity. A study by Khalil et al. demonstrated that hybrid derivatives incorporating quinazolinone structures possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity of Quinazolinone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | A549 | 10 | Cell cycle arrest |

| (E)-ethyl 4... | HeLa | 12 | PI3K/Akt inhibition |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in models of acute and chronic inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that the compound may also exhibit neuroprotective properties. Research indicates that quinazolinone derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through the activation of antioxidant pathways and modulation of neuroinflammatory responses .

Study on Anticancer Activity

In a recent study published in Cancer Research, the efficacy of this compound was evaluated against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .

Neuroprotection in Animal Models

A separate investigation assessed the neuroprotective effects of this compound in an animal model of neurodegeneration. The results indicated a marked improvement in cognitive function and a decrease in neuronal loss when treated with this compound compared to control groups . These findings highlight the potential for therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations :

- Quinazolinone vs. Pyridazine/Isoxazole: The quinazolinone core offers a planar structure conducive to π-π stacking and hydrogen bonding, whereas pyridazine and isoxazole rings provide rigidity but less versatility in intermolecular interactions .

- Methoxyethyl Group : This substituent likely reduces hydrophobicity (predicted logP ~2.5) compared to methyl or phenyl groups in I-6273 (logP ~2.8) .

- Ureido Linkage: The urea bridge in the target compound may improve binding affinity to biological targets (e.g., kinases) compared to amino or thioether linkages in I-6230 or I-6373 .

Computational and Experimental Analysis

- Similarity Coefficients : Using Tanimoto coefficients (), the target compound shows ~40% similarity to I-6230 (based on shared benzoate and aromatic moieties) but <20% to isoxazole derivatives, highlighting distinct pharmacophoric features .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.